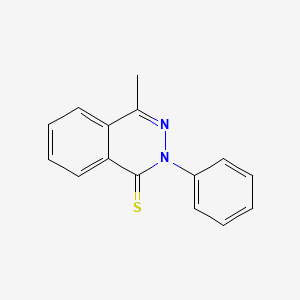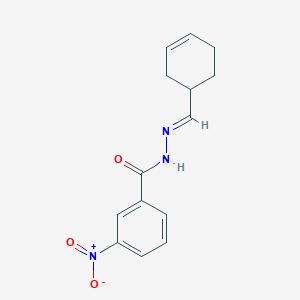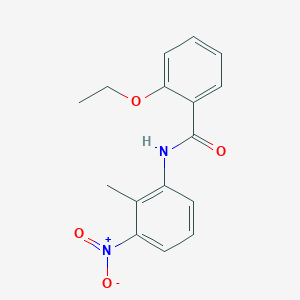![molecular formula C15H13FN2O2S B5796411 4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMB, and it is a thioamide derivative that has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
FMB has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent. FMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMB has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. FMB has also been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of FMB is not fully understood. However, it is believed that FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. FMB has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
FMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. FMB has also been shown to inhibit the migration and invasion of cancer cells. FMB has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FMB has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
FMB has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. FMB has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. However, there are also some limitations to the use of FMB in lab experiments. FMB is a relatively new compound, and its long-term effects on human health are not fully understood. FMB may also have some toxic effects on cells at high concentrations.
未来方向
There are several future directions for the research on FMB. One of the future directions is to study the pharmacokinetics and pharmacodynamics of FMB in vivo. This will help to determine the optimal dosage and administration route for FMB. Another future direction is to study the potential use of FMB in combination with other anticancer agents, anti-inflammatory agents, and antibacterial agents. This may help to enhance the therapeutic efficacy of FMB. Another future direction is to study the potential use of FMB in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, FMB is a thioamide derivative that has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. The synthesis method of FMB is relatively simple, and the compound can be easily scaled up for large-scale production. FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on FMB, and further studies are needed to fully understand the potential applications of this compound.
合成方法
The synthesis of FMB involves the reaction between 4-fluoro-benzoyl chloride and 3-methoxyaniline in the presence of carbon disulfide. The reaction takes place in the presence of a base, such as triethylamine. The product is then purified using column chromatography to obtain FMB in its pure form. The synthesis method of FMB is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRREFWYNOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)



![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)